molecular formula C13H17NO4 B3022465 Methyl [1-(2-furoyl)piperidin-4-YL]acetate CAS No. 952934-82-6

Methyl [1-(2-furoyl)piperidin-4-YL]acetate

Cat. No.: B3022465
CAS No.: 952934-82-6
M. Wt: 251.28 g/mol
InChI Key: TWBMZGYYTRXQJL-UHFFFAOYSA-N
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Description

Methyl [1-(2-furoyl)piperidin-4-yl]acetate (CAS: 952934-82-6) is a piperidine-derived ester compound featuring a 2-furoyl substituent on the piperidine nitrogen and a methyl ester group at the 4-position. This compound is synthesized via furoylation of the piperidine ring followed by esterification, as inferred from analogous synthetic routes . It is available with 95% purity, indicating its utility in medicinal chemistry and drug discovery as a structural motif or intermediate .

Properties

IUPAC Name

methyl 2-[1-(furan-2-carbonyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12(15)9-10-4-6-14(7-5-10)13(16)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBMZGYYTRXQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237247
Record name Methyl 1-(2-furanylcarbonyl)-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952934-82-6
Record name Methyl 1-(2-furanylcarbonyl)-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952934-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-furanylcarbonyl)-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [1-(2-furoyl)piperidin-4-YL]acetate typically involves the reaction of 1-(2-furoyl)piperidine with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl [1-(2-furoyl)piperidin-4-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl [1-(2-furoyl)piperidin-4-YL]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [1-(2-furoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among piperidine-based esters significantly impact their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl [1-(2-furoyl)piperidin-4-yl]acetate 2-Furoyl C13H17NO5* 275.28 Heterocyclic aromaticity; lab intermediate
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride 4-Fluorobenzyl (hydrochloride salt) C16H21FNO2·HCl 329.80 Enhanced solubility (salt form); CNS drug research
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate Benzyl (with piperidinylidene) C15H17NO2 243.30 Conjugated double bond; altered reactivity
Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate Trifluoromethyl C9H14F3NO2 225.21 High electronegativity; metabolic stability
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate Hydroxy and methyl C9H17NO3 187.24 Polar groups; potential solubility in polar solvents
Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate 4-Fluorophenyl and piperidinyl C14H18FN2O2 278.30 Structural analog of stimulants (e.g., methylphenidate)

*Calculated based on structural analysis.

Physicochemical and Pharmacological Insights

  • The trifluoromethyl group in ’s compound increases lipophilicity and metabolic resistance, whereas the hydrochloride salt in improves aqueous solubility .
  • The ester group in all compounds is susceptible to hydrolysis, but steric hindrance from bulky substituents (e.g., benzyl in ) may slow degradation .
  • Biological Activity :

    • Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate () is a fluorinated analog of methylphenidate, suggesting CNS stimulant activity. In contrast, the target compound’s furoyl group may target different enzymes or receptors, such as acetylcholinesterase or serotonin receptors .

Biological Activity

Methyl [1-(2-furoyl)piperidin-4-YL]acetate is a chemical compound with the molecular formula C13H17NO4C_{13}H_{17}NO_{4} and a molecular weight of 251.28 g/mol. It is primarily used in organic synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to significant biological effects such as alterations in cellular signaling pathways and metabolic processes.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can demonstrate antibacterial and antifungal properties. The specific activity of this compound against different microbial strains remains to be fully elucidated.
  • Cytotoxic Effects : Similar compounds have shown cytotoxicity towards cancer cell lines, indicating potential applications in cancer therapy. Further research is needed to determine the specific cytotoxic effects of this compound .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other furoyl-piperidine derivatives, which often exhibit diverse biological activities. The positioning of the furoyl group can significantly influence the compound's reactivity and biological efficacy.

Compound NameStructure TypeBiological Activity
This compoundFuroyl-piperidine derivativePotential antimicrobial and cytotoxic effects
Other furoyl-piperidine derivativesFuroyl-piperidineVaried activities in drug development

Study on Anticancer Activity

A study exploring the anticancer potential of piperidine derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The results indicated that structural modifications could enhance or reduce biological activity, emphasizing the importance of further investigation into this compound's specific effects .

Antimicrobial Screening

In another investigation, piperidine derivatives were screened for antimicrobial activity against several bacterial strains. While specific data on this compound is limited, the general trend suggests that modifications to the piperidine ring can influence antibacterial potency. Future studies should focus on isolating this compound's effects against specific pathogens to understand its full potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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